molecular formula C12H10O2S B363903 Diphenyl sulfone CAS No. 127-63-9

Diphenyl sulfone

Cat. No. B363903
CAS RN: 127-63-9
M. Wt: 218.27g/mol
InChI Key: KZTYYGOKRVBIMI-UHFFFAOYSA-N
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Description

Diphenyl sulfone is an organosulfur compound with the formula (C6H5)2SO2 . It is a white solid that is soluble in organic solvents . It is used as a high-temperature solvent, useful for processing highly rigid polymers, e.g., PEEK, which only dissolve in very hot solvents .


Synthesis Analysis

Diphenyl sulfone is produced by the sulfonation of benzene with sulfuric acid and oleum . For typical processes, benzenesulfonic acid is an intermediate . It is also produced from benzenesulfonyl chloride and benzene .


Molecular Structure Analysis

The molecular formula of Diphenyl sulfone is C12H10O2S . The 3D structure of Diphenyl sulfone can be viewed using Java or Javascript .


Chemical Reactions Analysis

Diphenyl sulfone can participate in Pd-catalysed Suzuki–Miyaura type reactions . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years .


Physical And Chemical Properties Analysis

Diphenyl sulfone has a molecular weight of 218.272 . It has a density of 1.2±0.1 g/cm3, a boiling point of 378.5±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Pesticide Design and Acaricidal/Insecticidal Activity

Diphenyl sulfone, through its derivatives, has shown significant potential in the field of pesticide design, particularly as acaricides and insecticides. A study by Yu et al. (2016) synthesized oxazolines containing sulfone/sulfoxide groups as chitin synthesis inhibitors. These compounds demonstrated excellent acaricidal activities, making them promising candidates for novel acaricide development.

Organic Synthesis and Reaction Mechanisms

Diphenyl sulfone is also utilized in organic synthesis. Fascione et al. (2012) explored its use in a sulfoxide transfer reaction, highlighting its role in various chemical transformations, particularly in the activation of glycosyl donors and the stereoselective synthesis of sulfoxides.

Solubility Studies and Theoretical Predictions

The solubility of diphenyl sulfone in various solvents has been a subject of research, contributing to a better understanding of its physical properties and interactions. Fina et al. (2000) investigated its solubility in different organic nonelectrolyte solvents, aiding in predictions based on Mobile Order theory.

Chemical Structure Analysis

Investigating the chemical structure of diphenyl sulfone and its derivatives provides insights into their potential applications. For instance, Rudolph et al. (2010) studied the X-ray structures of various sulfones, including diphenyl sulfone, to understand the influence of substituents on bond distances and angles, which is crucial for predicting their reactivity and stability.

Polymer Synthesis and Applications

Diphenyl sulfone plays a role in the synthesis of polymers with specific properties. Liu et al. (2010) synthesized monophenylated and diphenylated poly(ether sulfone)s, which exhibited excellent mechanical properties and thermal stability, making them suitable for various industrial applications.

Coal Oxidation Studies

In the field of energy and fuels, diphenyl sulfone has been used as a model compound to study the oxidation mechanisms in coal. Zhang et al. (2015) analyzed its behavior during low-temperature oxidation, providing insights into the oxidation processes of organic sulfur compounds in coal.

Proton Exchange Membranes

Diphenyl sulfone derivatives are utilized in the preparation of proton exchange membranes for energy applications. Gao et al. (2020) used sulfonated diphenyl sulfone monomers for creating membranes with good performance and stability, relevant for new energy fields.

Safety And Hazards

Diphenyl sulfone is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The emerging field of sulfone reactivity is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

benzenesulfonylbenzene
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InChI

InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTYYGOKRVBIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
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DSSTOX Substance ID

DTXSID6041892
Record name Diphenylsulfone
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Molecular Weight

218.27 g/mol
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Physical Description

Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline]
Record name Benzene, 1,1'-sulfonylbis-
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Vapor Pressure

0.0000153 [mmHg]
Record name Diphenyl sulfone
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Product Name

Diphenyl sulfone

CAS RN

127-63-9
Record name Phenyl sulfone
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Record name Diphenyl sulfone
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Record name Diphenyl sulphone
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Record name DIPHENYL SULFONE
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Synthesis routes and methods I

Procedure details

A 158 g (1.0 mole) quantity of benzenesulfonic acid, 94 g (1.2 moles) of benzene and 5 g of 12-tungstophosphoric acid (H3PW12O40.29H2O) were refluxed with heating and stirring. The reaction system was kept at the reflux temperature for 10 hours, while refluxing the benzene and removing the produced water by subjecting the azeotropic mixture with the benzene to phase separation. The reaction mixture was diluted with 150 g of benzene and the catalyst was separated by filtration. The mother liquor was washed with water and the benzene was distilled off under reduced pressure, giving 210 g of diphenylsulfone (96% yield, m.p. 124° to 128° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12-tungstophosphoric acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A 158 g (1.0 mole) quantity of benzenesulfonic acid, 94 g (1.2 moles) of benzene and 5 g of 12-tungstophosphoric acid (H3PW12O40.29H2O) were refluxed with heating and stirring to undergo reaction for 30 minutes. The reaction mixture was analyzed by highperformance liquid chromatography, which showed that the conversion of benzenesulfonic acid was 30%. To the reaction mixture was added the same amount (10 g) of polyphosphoric acid as in Example 15. The mixture was refluxed for 5.5 hours. The same treatment as in Example 15 was followed, giving 87 g of diphenylsulfone in a yield of 40%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
[Compound]
Name
12-tungstophosphoric acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods III

Procedure details

Into a mixture of 6.6 ml of chlorosulfonic acid, 6 ml of antimony pentafluoride and 10 ml of monochloroacetic acid, was added 8.9 ml of benzene at 25° C., and the mixture was stirred for 3 hours. The reaction mixture was transferred into ice water and the precipitated product was extracted with benzene. From the results of analysis, it was confirmed that benzene-sulfonyl chloride and diphenylsulfone were formed in yields of 50% and 20%, respectively, based on benzene.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Into a mixture of 6.6 ml of chlorosulfonic acid, 12.6 ml of antimony pentachloride and 10 ml of dichloroacetic acid, was added 8.9 ml of benzene at 25° C., and the mixture was stirred for 5 hours. The reaction mixture was transferred into ice water and the precipitated product was extracted with benzene. From the results of analysis, it was confirmed that benzene-sulfonyl chloride and diphenylsulfone were formed in yields of 60% and 30%, respectively, based on benzene.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,990
Citations
GT Kwiatkowski, LM Robeson… - Journal of polymer …, 1975 - Wiley Online Library
Thermosetting arylimides were prepared by reaction of sulfone ether diamines with maleic anhydride followed by chemical imidization of the intermediate polyamic acid with acetic …
Number of citations: 72 onlinelibrary.wiley.com
X Peng, H Sheng, H Guo, K Naito… - High Performance …, 2014 - journals.sagepub.com
… In this article, a rigid, thermotolerant and oxidation-resistant diphenyl sulfone unit was introduced … The diphenyl sulfone-based phthalonitrile polymer exhibits superior thermal stability, …
Number of citations: 40 journals.sagepub.com
A Galukhin, I Nikolaev, R Nosov, S Vyazovkin - Molecules, 2022 - mdpi.com
… However, in most studies diphenyl sulfone is used due to its … of cyanate esters in diphenyl sulfone is significantly reduced … ester in the solution of diphenyl sulfone. The simultaneous use …
Number of citations: 4 www.mdpi.com
S Oae, Y Tsuchida, M Nakai - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… pathways, we first tried the reaction of diphenyl sulfone with bis(p-chlorophenyl)disulfide, … Thus we adopted the reaction of carbon-14 labeled diphenyl sulfone with the disulfide. If the …
Number of citations: 22 www.journal.csj.jp
M Jiang, Y Sun, J Ning, Y Chen, Y Wu, Z Hu, A Shuja… - Organic …, 2020 - Elsevier
… Diphenyl sulfone, a well-known strong electron acceptor, can form DA structured … DAD structured cathodically coloring EC materials based on diphenyl sulfone (DPS) moiety, which are …
Number of citations: 14 www.sciencedirect.com
A Apicella, L Nicolais, M Iannone… - Journal of applied …, 1984 - Wiley Online Library
The cure behavior of commercial grade TGDDM–DDS mixtures of compositions ranging from 10 to 100 phr of hardener and the thermal polymerization of the epoxy component are …
Number of citations: 102 onlinelibrary.wiley.com
X Jia, W Han, T Xue, D Zhao, X Li, J Nie, T Wang - Polymer Chemistry, 2019 - pubs.rsc.org
… Given the strong electron affinity, good thermal stability, and unique steric effect of sulfone and two phenyl rings, diphenyl sulfone (DPS) unit has attracted increasing attention in …
Number of citations: 12 pubs.rsc.org
J Kamalipour, MH Beheshty… - Polymer Degradation and …, 2022 - Elsevier
… To resolve the above-mentioned problem, we conducted a synthesis on new phosphorus-containing curing agents of 4,4-diamino diphenyl sulfone (DDS) and diphenyl phosphoryl …
Number of citations: 7 www.sciencedirect.com
S Oae, S Kawamura - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
… 1) when they heated diphenyl sulfone with sulfur in nitrogen atmosphere. They also … Among their observations an especially interesting reaction is that between diphenyl sulfone and …
Number of citations: 39 www.journal.csj.jp
SN Lee, MT Chiu, HS Lin - Polymer Engineering & Science, 1992 - Wiley Online Library
A kinetic model based on reaction mechanisms was proposed for the description of the curing behavior of a TGDDM/DDS resin system. The characteristic of this model is the separation …

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